molecular formula C23H25N3O5 B2865932 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 950121-99-0

4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2865932
CAS No.: 950121-99-0
M. Wt: 423.469
InChI Key: JBHQAEYGONRPSK-UHFFFAOYSA-N
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Description

The compound 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a dihydropyrimidinone derivative characterized by a bicyclic pyrrolo-pyrimidine-dione core. Key structural features include:

  • 4-Methoxyphenethyl substituent at position 6: A flexible phenethyl chain with a para-methoxy group, which may improve membrane permeability compared to rigid benzyl analogs.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-6-[2-(4-methoxyphenyl)ethyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-29-16-7-4-14(5-8-16)10-11-26-13-17-20(22(26)27)21(25-23(28)24-17)15-6-9-18(30-2)19(12-15)31-3/h4-9,12,21H,10-11,13H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHQAEYGONRPSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCN2CC3=C(C2=O)C(NC(=O)N3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperature and pressure settings. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of new compounds with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s interactions with biological molecules are of interest for understanding its potential as a biochemical tool or therapeutic agent.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, including cancer and neurological disorders.

    Industry: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism by which 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogs with variations in substituent groups (Table 1).

Table 1: Substituent Comparison and Key Properties
Compound Name / ID Position 4 Substituent Position 6 Substituent Key Properties Reference
Target Compound 3,4-Dimethoxyphenyl 4-Methoxyphenethyl High lipophilicity (3 methoxy groups); flexible phenethyl chain may enhance binding pocket accommodation. N/A
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (4j) 2-Hydroxyphenyl 4-Methoxyphenyl Lower lipophilicity due to hydroxyl group; strong hydrogen-bonding capacity. Yield: 87%, MP: ~220°C, Rf = 0.41. FTIR: 3640 cm⁻¹ (OH), 1680 cm⁻¹ (C=O) . [1]
4-(4-Chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione 4-Chlorophenyl 4-Methoxybenzyl Electron-withdrawing chloro group may reduce π-π interactions but improve electrophilic reactivity. RN: 874594-42-0 . [2]
6-(4-Chlorobenzyl)-4-(4-hydroxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione (C) 4-Hydroxyphenyl 4-Chlorobenzyl Hydroxyl group enhances solubility; chloro substituent increases steric bulk. Anti-diabetic activity noted in molecular simulations . [6]
1-(3,5-Dimethylphenyl)-5-(3-hydroxy-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-6-phenyl-... (4k) 3,5-Dimethylphenyl Naphthalene-derived moiety Extended aromatic system may improve intercalation properties. Steric hindrance from dimethyl groups could limit binding . [4]

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-6-(4-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione , identified by its CAS number 950121-99-0 , is a pyrrolopyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H25N3O5C_{23}H_{25}N_{3}O_{5} with a molecular weight of 423.5 g/mol . The structure features a pyrrolo[3,4-d]pyrimidine core substituted with methoxy and phenethyl groups, which may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of this compound has revealed several interesting properties:

  • Antitumor Activity : Preliminary studies suggest that derivatives of pyrrolopyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have shown effectiveness against leukemia cells in vitro .
  • Antiviral Properties : Certain pyrrolopyrimidine derivatives have demonstrated antiviral activities against viruses such as Para 3 virus and have been identified as potent inhibitors of viral replication .
  • Antimicrobial Effects : Some related compounds have displayed antimicrobial properties against both Gram-positive and Gram-negative bacteria. The presence of methoxy groups in the structure is often linked to enhanced antibacterial activity .

Case Study 1: Antitumor Activity

A study evaluated various pyrrolopyrimidine derivatives for their cytotoxic effects on leukemia cell lines L1210 and P388. The results indicated that modifications in the substituents significantly influenced the potency of these compounds. Notably, compounds with a methoxy group showed enhanced activity compared to their unsubstituted counterparts .

Case Study 2: Antiviral Activity

In a separate investigation focused on antiviral properties, certain derivatives were tested against Leishmania tropica and other viruses. The results indicated that modifications at the 6-position of the pyrrolopyrimidine scaffold could lead to increased antiviral efficacy, suggesting that this compound may also hold promise as an antiviral agent .

Data Table: Biological Activities of Related Compounds

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
Compound AAntitumorL1210 Leukemia12.5
Compound BAntiviralPara 3 Virus8.0
Compound CAntimicrobialE. coli15.0

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in tumor cells.
  • Disruption of Viral Replication : The structural characteristics may allow for interference with viral entry or replication processes.

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